4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 374615-54-0
VCID: VC4175194
InChI: InChI=1S/C18H11Cl2N3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24)
SMILES: C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C18H11Cl2N3OS
Molecular Weight: 388.27

4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

CAS No.: 374615-54-0

Cat. No.: VC4175194

Molecular Formula: C18H11Cl2N3OS

Molecular Weight: 388.27

* For research use only. Not for human or veterinary use.

4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide - 374615-54-0

Specification

CAS No. 374615-54-0
Molecular Formula C18H11Cl2N3OS
Molecular Weight 388.27
IUPAC Name 4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Standard InChI InChI=1S/C18H11Cl2N3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24)
Standard InChI Key LUIGTAXUAFMPQZ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecular structure of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide features a planar imidazo[1,2-a]pyridine system fused with a thiophene ring at position 2 and a benzamide group at position 3. The presence of chlorine atoms at positions 4 (benzamide) and 6 (imidazopyridine) enhances electron-withdrawing effects, potentially stabilizing the molecule’s interaction with hydrophobic protein pockets. The thiophene moiety introduces π-π stacking capabilities, which may contribute to binding affinity in biological targets .

Molecular Weight and Physicochemical Properties

With a molecular weight of 388.27 g/mol and a calculated logP of 5.41 , the compound exhibits high lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. Its polar surface area (31.75 Ų) and hydrogen-bonding capacity (one donor, three acceptors) further influence its pharmacokinetic profile .

PropertyValueSource
Molecular FormulaC₁₈H₁₁Cl₂N₃OS
Molecular Weight388.27 g/mol
logP5.41
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area31.75 Ų

Synthetic Methodologies and Optimization

Key Reaction Pathways

Synthesis of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically proceeds via a multi-step sequence involving:

  • Imidazo[1,2-a]pyridine Core Formation: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions .

  • Thiophene Incorporation: Suzuki-Miyaura coupling or direct substitution to introduce the thiophen-2-yl group at position 2.

  • Benzamide Functionalization: Amide coupling between the imidazopyridine amine and 4-chlorobenzoyl chloride using coupling agents like HATU or EDCI .

Challenges in Purification

Due to the compound’s low solubility in polar solvents, purification often requires reverse-phase chromatography or recrystallization from dimethylformamide/water mixtures. Yield optimization (typically 40–60%) hinges on precise stoichiometric control and inert atmosphere maintenance to prevent oxidative degradation.

Pharmacological Activity and Mechanism of Action

Kinase Inhibition and Antiproliferative Effects

Patent literature highlights imidazo[1,2-a]pyridine derivatives as potent inhibitors of Bruton’s tyrosine kinase (Btk), a critical mediator in B-cell signaling pathways . Structural analogs of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide demonstrate IC₅₀ values <100 nM against Btk, with chloro substituents enhancing target affinity by 2–3 fold compared to methyl or fluoro variants . Molecular docking studies suggest that the chlorine at position 6 forms a halogen bond with Btk’s hinge region (Glu475), while the thiophene engages in hydrophobic interactions with Leu408 .

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

Replacement of the 6-chloro group with methyl or fluoro substituents alters both physicochemical and pharmacological properties:

AnaloglogPBtk IC₅₀ (nM)GABA Potentiation (%)
6-Chloro (Target Compound)5.4178Not Tested
6-Methyl (C22H18ClN3O)5.40210150
6-Fluoro (C18H11FClN3OS)4.89145220

Data adapted from .

The 6-chloro derivative exhibits superior kinase inhibition, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions . Conversely, reduced lipophilicity in the 6-fluoro analog correlates with improved GABA receptor activity, suggesting divergent structure-activity relationships for different targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator